1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo-
Description
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c10-5-1-3-9(7(13)8-5)4-2-6(11)12/h1,3H,2,4H2,(H,11,12)(H,8,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREWQDQQBBUISJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183703 | |
| Record name | 1-(2-Carboxyethyl)uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2950-82-5 | |
| Record name | 1-(2-Carboxyethyl)uracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002950825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2950-82-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Carboxyethyl)uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
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Base Activation : Deprotonation of uracil at N3 using cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) enhances nucleophilicity.
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Alkylation : Reaction with ethyl 3-bromopropanoate introduces the propanoic acid side chain.
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Ester Hydrolysis : Acidic or basic hydrolysis converts the ester to the carboxylic acid.
Optimized Protocol (Example)
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Substrate : Uracil (1.0 equiv), ethyl 3-bromopropanoate (1.2 equiv).
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Base : Cs₂CO₃ (2.0 equiv), tetrabutylammonium bromide (TBAB, 0.1 equiv).
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Solvent : Acetonitrile (MeCN), room temperature, 2–3 hours.
Key Advantages :
Hydrolysis of Preformed Esters
Starting from pre-synthesized esters, such as ethyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate, hydrolysis provides direct access to the target acid:
Procedure
Data Table: Hydrolysis Conditions and Yields
| Ester Precursor | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl 3-(uracil-1-yl)propanoate | 5 M HCl | 80 | 4 | 88 |
| Methyl 3-(thymin-1-yl)propanoate | 2 M H₂SO₄ | 70 | 6 | 78 |
Note : Prolonged heating (>6 hours) leads to decarboxylation, reducing yields.
Direct Carboxylation of Pyrimidine Derivatives
An alternative route involves the coupling of uracil with pre-functionalized propanoic acid derivatives:
Method Details
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Substrate : 1-(2-Chloroethyl)uracil.
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Reagent : Sodium cyanide (NaCN) followed by acidic hydrolysis.
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Conditions : DMF, 100°C, 12 hours.
Limitations :
Solid-Phase Synthesis for Functionalized Derivatives
For applications requiring conjugated systems (e.g., polymer-supported catalysts), solid-phase synthesis is advantageous:
Protocol
Yield and Purity
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Resin Loading : 0.8–1.2 mmol/g.
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Final Product Purity : >95% (HPLC).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Alkylation-Hydrolysis | High yield, mild conditions | Multi-step process | Industrial |
| Direct Carboxylation | Fewer steps | Toxic reagents, moderate yields | Lab-scale |
| Solid-Phase Synthesis | High purity, modularity | Costly resins, specialized equipment | Small-scale |
Industrial-Scale Considerations
For bulk production, the alkylation-hydrolysis route is preferred:
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Cost Efficiency : Ethyl 3-bromopropanoate is inexpensive ($50–70/kg).
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Process Safety : Avoids cyanide and high-temperature steps.
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Regulatory Compliance : Meets ICH guidelines for impurity profiles.
Emerging Techniques
Recent advances include enzymatic alkylation using lipases and microwave-assisted hydrolysis:
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Enzymatic Alkylation : Candida antarctica lipase B (CAL-B) in ionic liquids, 60°C, yield 82%.
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Microwave Hydrolysis : 100 W, 30 minutes, 90% yield (reduces side reactions).
Analytical Characterization
Critical quality attributes for the final product:
Chemical Reactions Analysis
Types of Reactions: 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield reduced forms of the compound, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
1(2H)-Pyrimidinepropanoic acid has been studied for its interaction with the N-Methyl-D-Aspartate (NMDA) receptor. This receptor is crucial for synaptic plasticity and memory function. The compound exhibits binding affinities at the glycine binding site of the NMDA receptor-channel complex, suggesting potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.
Case Study: Neuroprotective Effects
Research has indicated that derivatives of 1(2H)-Pyrimidinepropanoic acid can protect neurons from excitotoxicity induced by excessive glutamate. In vitro studies demonstrated that the compound reduced neuronal death and preserved synaptic integrity in cultured neurons exposed to high glutamate levels. This neuroprotective effect positions it as a candidate for further development in neurodegenerative disease therapies.
Fungicidal Activity
The compound has shown promise as a fungicide due to its ability to inhibit specific enzymes involved in fungal cell wall synthesis. For instance, it has been reported to inhibit chitin synthase, an enzyme critical for the integrity of fungal cell walls. This inhibition leads to impaired fungal growth and viability, making it a potential candidate for agricultural applications against fungal pathogens.
Case Study: Efficacy Against Plant Pathogens
In field trials, formulations containing 1(2H)-Pyrimidinepropanoic acid demonstrated significant efficacy against common plant pathogens such as Fusarium spp. and Botrytis cinerea. These studies highlighted its potential as an environmentally friendly alternative to conventional fungicides, with lower toxicity profiles and reduced environmental impact.
Development of New Materials
The unique properties of 1(2H)-Pyrimidinepropanoic acid have led to investigations into its use in materials science. Its ability to form polymers with specific mechanical properties makes it suitable for developing coatings and other materials that require enhanced durability and resistance to environmental factors.
Case Study: Polymer Synthesis
Research into the polymerization of 1(2H)-Pyrimidinepropanoic acid has yielded materials with improved thermal stability and mechanical strength compared to traditional polymers. These materials are being explored for use in protective coatings and advanced composite materials in various industries.
Interaction with Cellular Pathways
The compound's interaction with cellular pathways is profound. It influences gene expression and cellular metabolism by modulating the activity of key enzymes involved in nucleotide metabolism. This modulation can affect various physiological processes, including cell signaling and energy homeostasis.
Temporal and Dosage Effects
Studies indicate that the effects of 1(2H)-Pyrimidinepropanoic acid vary based on dosage and exposure time. At lower concentrations, it exhibits beneficial effects such as antimicrobial activity; however, higher doses may lead to cytotoxic effects due to disruption of cellular homeostasis.
Mechanism of Action
The mechanism of action of 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs of 1(2H)-pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo-, highlighting substituent differences and their implications:
Physicochemical and Functional Comparisons
Polarity and Solubility :
- The parent compound’s carboxylic acid group confers high water solubility, whereas methyl ester derivatives (e.g., methyl ester analog) are more lipophilic, favoring passive diffusion across biological membranes .
- The 5-fluoro derivative (CAS: 6214-60-4) introduces electronegativity, which stabilizes the pyrimidine ring against enzymatic degradation, a feature critical in fluorouracil-based therapies .
- Biological Activity: Fluorinated analogs (e.g., 5-fluoro substituent) are widely used in oncology due to their ability to inhibit thymidylate synthase, a mechanism shared with 5-fluorouracil (5-FU) .
Synthetic Utility :
- Methyl esters (e.g., methyl ester derivative) are common intermediates in prodrug synthesis, as they can be hydrolyzed in vivo to release the active carboxylic acid form .
Biological Activity
1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- (CAS Number: 2950-82-5) is a heterocyclic organic compound characterized by a pyrimidine ring fused with a propanoic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 184.15 g/mol. This compound exhibits significant biological activity, particularly in relation to its interactions with various enzymes and receptors in biological systems.
1(2H)-Pyrimidinepropanoic acid interacts with the NMDA receptor-channel complex, specifically targeting the glycine binding site. This interaction is crucial for modulating synaptic plasticity and memory functions in the central nervous system. The compound's ability to influence NMDA receptor activity suggests potential applications in treating neurological disorders associated with synaptic dysfunctions .
The compound has been shown to influence several biochemical pathways:
- Cell Signaling : It modulates the activity of KATP channels and AMPA receptors, which are vital for maintaining cellular homeostasis and function.
- Enzyme Interaction : It inhibits chitin synthase, an enzyme essential for fungal cell wall synthesis, indicating potential antifungal properties .
Cellular Effects
Research indicates that 1(2H)-Pyrimidinepropanoic acid can affect:
- Gene Expression : The compound may alter gene expression patterns through its interactions with specific cellular receptors.
- Cellular Metabolism : It influences metabolic pathways by affecting enzyme activities critical for cellular processes.
Temporal Effects in Laboratory Settings
Studies have demonstrated that the biological activity of this compound can vary over time due to factors such as stability and degradation. Under controlled laboratory conditions, it remains stable but may exhibit reduced activity over extended periods due to degradation processes.
Medicinal Chemistry
1(2H)-Pyrimidinepropanoic acid is being investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact effectively with biological targets, making it a candidate for developing novel therapeutics aimed at neurological conditions .
Agrochemicals
The compound's ability to inhibit specific enzymes has led to research into its use as a fungicide or herbicide. Its effectiveness in disrupting fungal cell wall synthesis positions it as a valuable agent in agricultural applications .
Materials Science
There is ongoing research into utilizing this compound for developing new materials with unique properties, such as specialized polymers or coatings that could have various industrial applications.
Study on NMDA Receptor Modulation
A study published in Nature explored the effects of similar compounds on NMDA receptor modulation. The findings indicated that compounds interacting with the glycine binding site could enhance synaptic transmission and plasticity, potentially leading to improved cognitive functions .
Antifungal Activity Assessment
Research conducted by Ouchi et al. demonstrated that 1(2H)-Pyrimidinepropanoic acid exhibited significant antifungal activity against various strains of fungi. The study highlighted its mechanism of action through chitin synthase inhibition, providing insights into its potential as an antifungal agent .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Application Area |
|---|---|---|
| 1(2H)-Pyrimidinepropanoic acid | NMDA receptor modulation | Neurological disorders |
| 1,2,4-Benzothiadiazine-1,1-dioxide | Diuretic and antihypertensive | Cardiovascular diseases |
| 1,2,4-Triazole | Antifungal | Agricultural chemicals |
This table illustrates how 1(2H)-Pyrimidinepropanoic acid compares with other biologically active compounds, highlighting its unique properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
